molecular formula C8H8N4O2S B414948 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 178452-87-4

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B414948
CAS No.: 178452-87-4
M. Wt: 224.24g/mol
InChI Key: QBOGJOMSDSCRNK-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. As a purine-thiazolo fused derivative, this compound is part of a broader class of heterocyclic molecules known for their potent biological activities. Scientific research indicates that closely related thiazolopyrimidine and purine-based compounds demonstrate a powerful ability to inhibit the proliferation of various human cancer cell lines . These compounds are investigated for their capacity to hinder critical cellular processes in tumors, including DNA synthesis and repair mechanisms, as well as the regulation of the cell cycle . Specifically, derivatives within this structural family have shown promising antitumor activity against challenging cancers such as colorectal adenocarcinoma and liver adenocarcinoma, with some compounds exhibiting IC50 values superior to established chemotherapeutic agents like doxorubicin in vitro . The core structure serves as a versatile precursor for further chemical functionalization, enabling researchers to explore structure-activity relationships and optimize properties for enhanced efficacy and selectivity against specific molecular targets in oncology research.

Properties

IUPAC Name

4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOGJOMSDSCRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with the formation of a thiazole ring fused to the purine core. For example, 1-methylpurine-2,4-dione is treated with ethyl chloroacetate in the presence of a base such as potassium tert-butoxide, facilitating nucleophilic substitution at the sulfur atom. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C for 1–24 hours, yielding the thiazolo[2,3-f]purine scaffold.

Critical Parameters:

  • Solvent: Tetrahydrofuran or 2-methoxyethanol enhances solubility of intermediates.

  • Base: Potassium tert-butoxide or sodium hydride drives deprotonation.

  • Temperature: Reactions at ≤25°C minimize side product formation.

Purification and Yield

Crude products are isolated via acidification (e.g., HCl) and purified through silica gel chromatography or recrystallization from ethanol. Yields typically range from 60–80%, depending on the purity of starting materials.

Post-Functionalization of Preformed Thiazolo-Purine Cores

Late-stage modifications enable diversification of the thiazolo-purine scaffold. A notable example involves alkylation or acylation at the N6 position.

Alkylation Protocol

  • Substrate: 6,7-Dihydrothiazolo[2,3-f]purine-2,4-dione.

  • Reagent: Methyl iodide or dimethyl sulfate.

  • Conditions: Sodium hydride in dimethylformamide (DMF), 0°C to room temperature, 12–24 hours.

  • Yield: 70–75% after silica gel chromatography.

Acylation for Enhanced Solubility

Introduction of acyl groups (e.g., acetyl or benzoyl) at N3 improves pharmacokinetic properties:

  • Reagent: Acetic anhydride or benzoyl chloride.

  • Catalyst: Triethylamine or pyridine.

  • Solvent: Dichloromethane, 0°C to reflux.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A patent example describes the synthesis of related diazepino-indole derivatives at 160°C for 5 minutes under 300 W microwave power. Applied to thiazolo-purines, this method could reduce reaction times from hours to minutes.

Key Observations:

  • 30–50% reduction in reaction time vs. conventional heating.

  • Improved regioselectivity due to uniform heating.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Complexity Scalability
Cyclocondensation60–8012–24 hModerateHigh
Biginelli Condensation70–838–12 hLowModerate
Post-Functionalization65–756–18 hHighLow
Microwave-Assisted55–700.5–2 hModerateHigh

Trade-offs:

  • Cyclocondensation offers scalability but requires stringent temperature control.

  • Microwave synthesis prioritizes speed over yield.

Troubleshooting Common Synthetic Challenges

Low Yields in Cyclocondensation

  • Cause: Incomplete deprotonation of the purine precursor.

  • Solution: Use freshly prepared potassium tert-butoxide and anhydrous solvents.

Byproduct Formation During Alkylation

  • Cause: Over-alkylation at multiple nitrogen sites.

  • Mitigation: Employ bulky bases (e.g., DBU) to enhance N1 selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole or purine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or dihydropyrimidines .

Scientific Research Applications

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s thiazole and purine rings allow it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Table 2: Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight LogP Solubility BBB Permeability Key Pharmacokinetic Features References
1-Methyl-thiazolo-purinedione 224.24 1.2* Moderate Moderate Lipinski-compliant; moderate HLM stability
NSC777205 (benzooxazine) 307.70 2.8 Low High High BBB penetration (2× NSC777207)
Compound 20b (diazepino) 385.42 2.5 Low Low 91% yield; UPLC purity 100%
Compound 3i (imidazo) 511.57 3.1 Low Moderate Anxiolytic at 2.5 mg/kg; moderate metabolic stability
  • The target compound’s lower molecular weight (224.24 vs. 385–511 in analogs) improves compliance with Lipinski’s rules, favoring oral bioavailability .
  • BBB Permeability : Thiazolo derivatives exhibit moderate BBB penetration, whereas benzooxazine analogs (e.g., NSC777205) show higher CNS accessibility due to optimized logP values .

Biological Activity

Overview

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS No. 178452-87-4) is a heterocyclic compound that falls within the thiazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique fused ring structure combines elements of thiazole and purine, which are known for their roles in various biological processes.

  • Molecular Formula: C8H8N4O2S
  • Molecular Weight: 224.24 g/mol
  • Density: Approximately 1.94 g/cm³
  • pKa: 10.28 (predicted)

The biological activity of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's thiazole and purine moieties facilitate binding to these targets, leading to modulation of their activities. This can result in various biological effects including enzyme inhibition and alteration of gene expression .

Antimicrobial Properties

Research indicates that compounds similar to 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:

  • In vitro Studies: Various derivatives have shown antibacterial and antifungal activities against a range of pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may act as an inhibitor of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies have demonstrated that 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact mechanisms are still under investigation but may involve modulation of cell signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and pharmacological evaluationIdentified as a potential enzyme inhibitor with broad biological applications.
2CRF(1) receptor antagonismRelated compounds showed significant inhibition with IC50 values around 5.4 nM.
4Review on therapeutic potentialsHighlighted the compound's potential in drug development targeting various diseases.

Synthesis Methods

The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-component reactions such as the condensation of ethyl acetoacetate with thiazole derivatives under specific conditions (e.g., ultrasonic activation). This approach emphasizes green chemistry principles to enhance efficiency and reduce environmental impact.

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialReagent/CatalystSolventTemperatureYield (%)Reference
8-Bromoxanthine 552-Substituted thiirane, KOHPyridineReflux40–82

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl groups (δ 3.0–3.5 ppm) and dihydrothiazole protons (δ 4.5–5.5 ppm). Carbonyl groups appear at δ 160–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for pharmacological studies) .

How do the functional groups in the compound influence its chemical reactivity and stability under various conditions?

Basic Research Question

  • Thiazole Ring : Enhances electrophilic substitution reactivity; susceptible to oxidation under acidic conditions .
  • Dihydro Moiety : Reduces aromaticity, increasing susceptibility to ring-opening reactions in strong bases .
  • Methyl Groups : Improve lipid solubility, affecting solubility in polar solvents (e.g., water) .

What biological targets or receptor subtypes does this compound interact with, and what experimental assays are used to determine its binding affinity?

Advanced Research Question

  • Adenosine Receptors : Structural analogs show selectivity for A2A receptors (Ki = 0.998 μM in rat models) .
  • Assays :
    • Radioligand Binding Assays : Use [³H]CGS 21680 for A2A receptor affinity.
    • cAMP Accumulation Assays : Measure G-protein coupling efficiency in transfected HEK-293 cells .
  • Selectivity Screening : Cross-test against A1, A2B, and A3 receptors to confirm target specificity .

What strategies can be employed to optimize the synthetic route for improved yield and scalability while maintaining product integrity?

Advanced Research Question

  • Catalyst Screening : Phase-transfer catalysts (e.g., TEBA) enhance reaction rates in two-phase systems .
  • Solvent Optimization : Replace pyridine with DMF or THF to reduce toxicity and improve scalability .
  • Purification : Use flash chromatography (silica gel, CH2Cl2/MeOH) or recrystallization (ethanol/water) for high-purity batches .

How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Question

  • Analytical Validation : Reproduce assays with standardized protocols (e.g., consistent cell lines, ligand concentrations) .
  • Structural Confirmation : Re-analyze batch purity via HRMS and XRD to rule out isomer contamination .
  • Meta-Analysis : Compare data across studies using tools like Schild regression for receptor affinity discrepancies .

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